methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a pyrazole ring substituted with an ethynyl group at the 4-position, a methyl group at the 1-position, and a carboxylate ester at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethynyl-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate ester can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1-methyl-1H-pyrazole: Lacks the carboxylate ester group.
5-Ethynyl-1-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
3-Ethynylpyridine: Contains a pyridine ring instead of a pyrazole ring.
Uniqueness
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the ethynyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
methyl 4-ethynyl-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5-9-10(2)7(6)8(11)12-3/h1,5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWHPAMRFXTRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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